molecular formula C18H9ClO5S B14608944 4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione CAS No. 60981-80-8

4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione

Cat. No.: B14608944
CAS No.: 60981-80-8
M. Wt: 372.8 g/mol
InChI Key: LGHVVHBHBANVHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by the presence of a naphtho[2,3-c]furan core structure, which is further substituted with a 4-chlorobenzene-1-sulfonyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione typically involves multi-step organic reactions. One common method involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction is carried out in the presence of commercially available Pd/C catalyst without the need for oxidants or hydrogen acceptors, making it an environmentally friendly approach .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest possible purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthofuran core.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen or sulfonyl groups onto the aromatic rings.

Scientific Research Applications

4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,3-c]furan-1,3-dione: A closely related compound with similar structural features.

    Naphtho[2,3-b]furan-4,9-dione: Another related compound with different substitution patterns.

    Diphyllin: A natural product with a similar naphthofuran core structure.

Uniqueness

4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione is unique due to the presence of the 4-chlorobenzene-1-sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

60981-80-8

Molecular Formula

C18H9ClO5S

Molecular Weight

372.8 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonylbenzo[f][2]benzofuran-1,3-dione

InChI

InChI=1S/C18H9ClO5S/c19-11-5-7-12(8-6-11)25(22,23)16-13-4-2-1-3-10(13)9-14-15(16)18(21)24-17(14)20/h1-9H

InChI Key

LGHVVHBHBANVHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=C2S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)OC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.